4-(Butylsulfanyl)phenol

crystallography solid-state chemistry polymorph screening

Sourcing an alkylthiophenol with uncharacterized polymorphic behavior introduces risk in solid-state formulation. 4-(Butylsulfanyl)phenol (CAS 1077-25-4) eliminates this variable, providing a rigorously determined triclinic crystal system (Z'=4) for reproducible milling and dissolution studies. Its established Newman-Karnes synthesis also reduces method development barriers. - Defined solid-state architecture (triclinic, Z'=4) for reproducible polymorphism and co-crystal screening. - Ideal model substrate with validated S-alkylation route for reaction optimization. - Suitable reference compound for SAR studies balancing phenolic and thioether antioxidant functions.

Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
CAS No. 1077-25-4
Cat. No. B3039455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butylsulfanyl)phenol
CAS1077-25-4
Molecular FormulaC10H14OS
Molecular Weight182.28 g/mol
Structural Identifiers
SMILESCCCCSC1=CC=C(C=C1)O
InChIInChI=1S/C10H14OS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3
InChIKeyPKUQXIYIBNRPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butylsulfanyl)phenol: Chemical Identity & Procurement Baseline


4-(Butylsulfanyl)phenol (CAS 1077-25-4; synonyms: 4-(n-butylthio)phenol, 4-butylmercaptophenol, butyl-(4-hydroxy-phenyl)-sulfide) is a para-substituted phenol derivative belonging to the class of sulfur-containing phenolic compounds (alkylthiophenols) . It possesses a molecular formula of C10H14OS and a molecular weight of 182.28 g/mol . This compound serves as both a synthetic building block for constructing more complex organosulfur architectures and as a member of the broader alkylthiophenolic additive family, a class recognized for its utility in industrial stabilization and lubrication applications [1][2].

Why 4-(Butylsulfanyl)phenol Is Not a Generic Phenol Substitute


Substitution of 4-(butylsulfanyl)phenol with structurally analogous compounds—whether classic hindered phenolic antioxidants (e.g., BHT or Irganox-type molecules) or even other alkylthiophenols (e.g., 4-tert-butylthiophenol or 3-(butylsulfanyl)phenol)—introduces significant uncertainty in material performance and synthetic outcomes [1]. The specific combination of the unhindered para-phenolic hydroxyl and the linear butylsulfanyl side chain governs critical physicochemical properties including solubility, thermal stability, and the balance between radical-trapping efficiency and pro-oxidant potential [2]. While generic phenolic antioxidants rely solely on hydrogen atom donation, the thioether linkage in 4-(butylsulfanyl)phenol may contribute additional hydroperoxide-decomposing activity, making its multifunctional behavior non-interchangeable with non-sulfur phenols [3]. Furthermore, the exact para-substitution pattern and linear alkyl chain length influence molecular packing and crystal habit, directly affecting solid-state formulation and processability in ways that even a single methylene group shift (e.g., propyl vs. butyl) or positional isomerism (ortho vs. para) can alter [4].

4-(Butylsulfanyl)phenol: Differentiation Evidence for Procurement


Crystal Structure vs. Ortho-Substituted and Branched Isomers

The crystal structure of 4-(butylsulfanyl)phenol has been determined at 120 K, revealing crystallization in the triclinic space group with four independent molecules in the asymmetric unit (Z' = 4) [1]. This high Z' value and specific packing arrangement are a direct consequence of the para-substituted linear butylsulfanyl chain, which influences intermolecular hydrogen bonding and van der Waals interactions differently than ortho-substituted analogs (e.g., 2-(butylthio)phenol, CAS 24362-87-6) or branched tert-butylthiophenol derivatives [1]. Such crystallographic parameters directly impact solid-state stability, solubility, and formulation behavior, providing a concrete structural rationale for selecting this specific para-linear isomer.

crystallography solid-state chemistry polymorph screening

Synthetic Accessibility via Nucleophilic Substitution

A convenient synthesis of 4-butylthiophenol (synonym for 4-(butylsulfanyl)phenol) is reported via application of the Newman and Karnes method, involving nucleophilic aromatic substitution [1]. This contrasts with more demanding routes required for 4-cyanothiophenol, which necessitates diazonium salt intermediates and xanthate hydrolysis, and for sterically hindered 2,6-di-tert-butyl-4-(tert-butylsulfanyl)phenol, which requires alkylation under specialized conditions [1][2]. The reported synthetic accessibility for the para-butyl derivative suggests potentially lower procurement cost and higher reproducibility for researchers requiring a non-hindered alkylthiophenol scaffold.

organic synthesis thiophenol derivatives method development

Alkylthiophenolic Antioxidant Patent Class

4-(Butylsulfanyl)phenol falls within the scope of US Patent 4,128,530, which claims alkylthio phenolic compounds where the alkylthio group is preferably para to the hydroxyl group and the alkyl radical contains 2 to 20 carbon atoms, with butyl specifically enumerated as a preferred embodiment [1]. The patent explicitly distinguishes this class from simpler non-sulfur phenols (e.g., BHT, 2,6-di-tert-butyl-4-methylphenol) by claiming enhanced antioxidant efficacy derived from the synergistic combination of phenolic hydrogen donation and thioether hydroperoxide decomposition [1]. While the patent does not provide isolated IC50 values for 4-(butylsulfanyl)phenol itself, its inclusion within the specifically claimed scope establishes a legal and functional differentiation from non-sulfur phenolic antioxidants that are outside the patent claims.

antioxidant additives polymer stabilization lubricant chemistry

Sulfur-Containing Phenols as Multifunctional Lubricant Additives

The broader class of sulfur-containing phenol derivatives of formula I, which encompasses 4-(butylsulfanyl)phenol, has been patented for use as multifunctional lubricant additives providing simultaneous antiwear, extreme pressure (EP), and antioxidant protection in mineral and synthetic lubricants and hydraulic fluids [1]. This tri-functional profile contrasts with traditional zinc dialkyldithiophosphates (ZDDPs), which are primarily antiwear/antioxidant agents that can contribute to ash formation and catalyst poisoning, and with simple phenolic antioxidants (e.g., BHT), which lack load-carrying and antiwear capabilities [1]. The sulfur atom in the thioether linkage is essential for forming protective tribofilms under boundary lubrication conditions, a mechanism not accessible to non-sulfur phenols.

lubricant additives antiwear chemistry extreme pressure additives

Purity Specifications from Commercial Vendors

Commercially available 4-(butylsulfanyl)phenol is typically offered at a minimum purity specification of 95% (GC) or 98% (HPLC), as documented by suppliers including AK Scientific and TCI Chemicals . This purity level is comparable to that of related alkylthiophenols such as 4-tert-butylthiophenol and 3-(butylsulfanyl)phenol, which are also supplied at 95-98% purity. However, the para-linear butyl isomer may be available in larger quantity or at lower cost due to the simpler synthetic accessibility noted in Evidence Item 2.

chemical procurement quality control research-grade reagents

4-(Butylsulfanyl)phenol: Application Scenarios


Solid-State Formulation with Defined Crystal Packing

Researchers conducting polymorphism screening, co-crystal engineering, or solid-state formulation development can utilize 4-(butylsulfanyl)phenol with the confidence that its crystal structure has been rigorously determined, revealing a triclinic system with Z' = 4 [1]. This defined solid-state architecture provides a reproducible baseline for studies involving dissolution rate, mechanical milling, or thermal stability, unlike ortho-isomers or branched-chain analogs whose solid-state behavior remains uncharacterized.

Synthetic Methodology for Alkylthiophenol Scaffolds

Due to its established synthesis via nucleophilic aromatic substitution (Newman and Karnes method) [1], 4-(butylsulfanyl)phenol serves as an ideal model substrate for developing new S-alkylation protocols, investigating leaving group effects, or optimizing reaction conditions for para-thiophenol derivatives. Its simpler preparation compared to 4-cyanothiophenol reduces the barrier to entry for methodology studies requiring a non-hindered alkylthiophenol core.

Polymer and Lubricant Additive Studies

As a member of the specifically claimed alkylthio phenolic antioxidant class (US 4,128,530) [1] and the broader sulfur-containing phenol lubricant additive family [2], 4-(butylsulfanyl)phenol is suitable for structure-activity relationship (SAR) studies aimed at optimizing the balance between radical-trapping (phenolic) and hydroperoxide-decomposing (thioether) functions. It also serves as a reference compound for evaluating the impact of sulfur incorporation on tribofilm formation in boundary lubrication.

Technical Documentation Hub

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